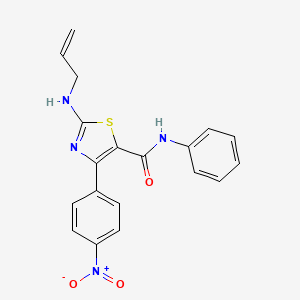

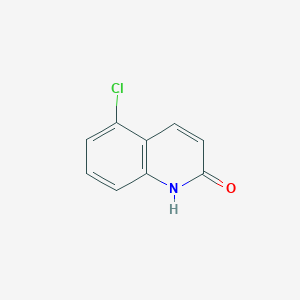

5-Chloroquinolin-2(1h)-one

説明

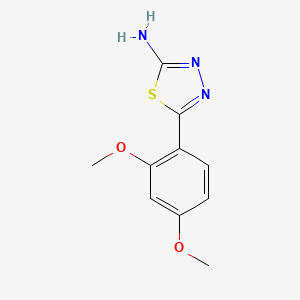

5-Chloroquinolin-2(1h)-one, also known as 5-Chloroquinolin-2-amine, is a chemical compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 .

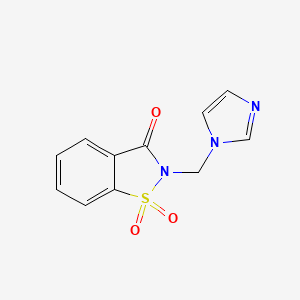

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-5-chloroquinoline with methyloxirane in 1,2-dimethoxyethane and ethanol . The mixture is stirred at room temperature for 2 hours, and then ether is added . The precipitated quaternary salt is filtered off, dissolved in ethanol, and the solution is heated at reflux for 2 hours .Molecular Structure Analysis

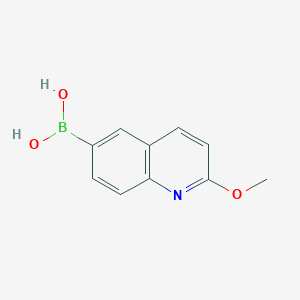

The InChI code for this compound is 1S/C9H7ClN2/c10-7-2-1-3-8-6 (7)4-5-9 (11)12-8/h1-5H, (H2,11,12) . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.64 cm/s . Its Log Po/w (iLOGP) is 1.77 .科学的研究の応用

Crystal Structure and Spectroscopic Studies

5-Chloroquinolin-2(1H)-one has been a subject of research in crystallography and spectroscopy. Studies have explored the crystal structures and spectroscopic characteristics of its derivatives, such as 6-chloroquinolin-2(1H)-one. These studies focus on understanding the crystalline forms, intermolecular interactions, and shifts in IR spectra (Luo & Sun, 2014).

Chemistry and Synthetic Applications

The compound's chemistry and its derivatives are essential in synthetic applications, especially in constructing fused or binary heterocyclic systems. Research in this area emphasizes the synthesis of quinoline ring systems and their biological evaluation (Hamama et al., 2018).

Antimicrobial Activity

Several studies have focused on synthesizing novel compounds using this compound and evaluating their antimicrobial properties. These studies often involve creating derivatives with enhanced antimicrobial effects against various bacterial and fungal strains (Desai et al., 2011).

Chemosensor for Metal Ions

Research has been conducted on derivatives of this compound, such as 5-chloro-8-methoxyquinoline, for potential use as chemosensors for metal ions like cadmium. This application is significant for monitoring metal ion concentrations in waste effluent streams and food products (Prodi et al., 2001).

Photophysical and Electronic Properties

There has been interest in understanding the photophysical and electronic properties of compounds containing this compound. Research in this area involves studying the optimized structural parameters, spectroscopic, electronic, and photophysical properties, both experimentally and theoretically (Singh et al., 2017).

Anti-malarial and Anti-viral Activities

Some derivatives of this compound have been evaluated for their potential anti-malarial and anti-viral effects. Research in this area focuses on the structural functionalization and the evaluation of these compounds as potential agents against diseases like malaria and various viruses (Mizuta et al., 2023).

Safety and Hazards

特性

IUPAC Name |

5-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIQZKXQEUGFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)

![(5-Fluoro-3-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2375653.png)

![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)

![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)